molecular formula C21H19N3O2S B12742873 2,5-Pyrrolidinedione, 3,3-diphenyl-1-(5-propyl-1,3,4-thiadiazol-2-yl)- CAS No. 139477-40-0

2,5-Pyrrolidinedione, 3,3-diphenyl-1-(5-propyl-1,3,4-thiadiazol-2-yl)-

Cat. No.: B12742873
CAS No.: 139477-40-0
M. Wt: 377.5 g/mol
InChI Key: QORLRBNVAYNJSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Pyrrolidinedione, 3,3-diphenyl-1-(5-propyl-1,3,4-thiadiazol-2-yl)- is a heterocyclic compound that features a pyrrolidinedione core with diphenyl and thiadiazolyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Pyrrolidinedione, 3,3-diphenyl-1-(5-propyl-1,3,4-thiadiazol-2-yl)- typically involves the cyclocondensation of dicarboxylic acids with appropriately substituted amines. The reaction conditions often include the use of dehydrating agents and catalysts to facilitate the formation of the pyrrolidinedione ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2,5-Pyrrolidinedione, 3,3-diphenyl-1-(5-propyl-1,3,4-thiadiazol-2-yl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents that facilitate the desired reaction .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce simpler amines or alcohols .

Scientific Research Applications

2,5-Pyrrolidinedione, 3,3-diphenyl-1-(5-propyl-1,3,4-thiadiazol-2-yl)- has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential therapeutic effects, particularly in the treatment of diseases like epilepsy and cancer.

    Industry: It may be used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 2,5-Pyrrolidinedione, 3,3-diphenyl-1-(5-propyl-1,3,4-thiadiazol-2-yl)- involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial for the compound’s biological activity. The pathways involved often relate to the inhibition or activation of these targets, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidinone Derivatives: These compounds share the pyrrolidinedione core but differ in their substituents.

    Thiadiazole Derivatives: These compounds feature the thiadiazole ring but may have different substituents on the ring.

Uniqueness

2,5-Pyrrolidinedione, 3,3-diphenyl-1-(5-propyl-1,3,4-thiadiazol-2-yl)- is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

139477-40-0

Molecular Formula

C21H19N3O2S

Molecular Weight

377.5 g/mol

IUPAC Name

3,3-diphenyl-1-(5-propyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,5-dione

InChI

InChI=1S/C21H19N3O2S/c1-2-9-17-22-23-20(27-17)24-18(25)14-21(19(24)26,15-10-5-3-6-11-15)16-12-7-4-8-13-16/h3-8,10-13H,2,9,14H2,1H3

InChI Key

QORLRBNVAYNJSS-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN=C(S1)N2C(=O)CC(C2=O)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.